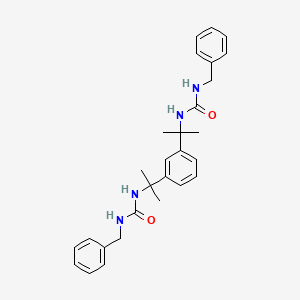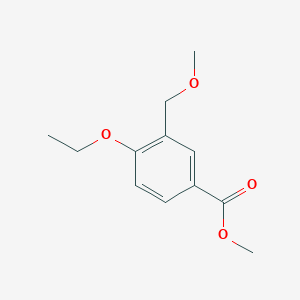![molecular formula C15H13N3O B5716690 2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile, commonly known as CPP, is a chemical compound that is widely used in scientific research for its various applications. CPP is a fluorescent dye that is used as a probe for studying the mechanisms of cellular uptake and transport of various molecules. CPP is also used as a label for proteins and peptides, making it an essential tool in the field of biochemistry and molecular biology.
Mecanismo De Acción
CPP works by binding to cellular membranes and being taken up by cells through endocytosis. Once inside the cell, CPP can be used to label proteins and peptides, allowing researchers to study their cellular localization and function. CPP can also be used to study the mechanisms of cellular uptake and transport of various molecules.
Biochemical and Physiological Effects:
CPP has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP is its versatility. It can be used to study a wide range of molecules and cellular processes, making it an essential tool in many areas of scientific research. Another advantage is its safety and reliability, as it has been shown to have minimal biochemical and physiological effects on cells and tissues.
One of the limitations of CPP is its cost, as it can be expensive to synthesize and purchase. Another limitation is its potential for non-specific binding, which can lead to false-positive results in experiments.
Direcciones Futuras
There are many potential future directions for the use of CPP in scientific research. One area of interest is the use of CPP as a tool for studying the mechanisms of drug uptake and transport in cells. Another area of interest is the development of new and improved methods for synthesizing CPP, which could lead to more cost-effective and efficient use of the compound in research. Additionally, the use of CPP in combination with other fluorescent probes and imaging techniques could lead to new insights into cellular processes and mechanisms.
Métodos De Síntesis
CPP can be synthesized using a variety of methods, including the reaction of 2,3-epoxy-3-phenylpropanenitrile with pyrrolidine and cyanomethyl anion. Another method involves the reaction of 2,3-epoxy-3-phenylpropanenitrile with pyrrolidine and acetonitrile followed by the addition of cyanogen bromide.
Aplicaciones Científicas De Investigación
CPP is widely used in scientific research for its various applications. It is commonly used as a fluorescent probe for studying the mechanisms of cellular uptake and transport of various molecules. CPP is also used as a label for proteins and peptides, making it an essential tool in the field of biochemistry and molecular biology. CPP has been used to study the uptake and transport of various molecules, including proteins, peptides, and drugs.
Propiedades
IUPAC Name |
(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-8-10-18-9-4-7-14(18)13(11-17)15(19)12-5-2-1-3-6-12/h1-3,5-6H,4,7,9-10H2/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMRPKAXVVRAO-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C(=O)C2=CC=CC=C2)N(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(/C#N)\C(=O)C2=CC=CC=C2)/N(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5716634.png)


![N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide](/img/structure/B5716646.png)
![ethyl 2-(2-furoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5716654.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)
![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B5716679.png)


![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)